molecular formula C15H13ClO5S B2855777 2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate CAS No. 473828-25-0

2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate

Cat. No.: B2855777
CAS No.: 473828-25-0
M. Wt: 340.77
InChI Key: DXDBWGLVJHDOQZ-UHFFFAOYSA-N
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Description

2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate is an organic building block with the CAS Number 473828-25-0 and a molecular formula of C15H13ClO5S . It is a benzenesulfonate ester derivative that features both an aldehyde and a chloro functional group on its phenyl ring, making it a versatile intermediate for synthetic chemistry . Compounds of this structural class, particularly formylphenyl arylsulfonates, are investigated as precursors in the preparation of Schiff bases, which are a class of molecules studied for their potential biological activities, including antibacterial and antitumour properties . More broadly, benzenesulfonate derivatives are recognized as valuable intermediates in medicinal chemistry, often serving as key scaffolds in the development of bioactive molecules . This product is intended for use as a chemical building block in research and development applications. It is For Research Use Only and is not intended for human or veterinary or diagnostic use .

Properties

IUPAC Name

(2-chloro-6-ethoxy-4-formylphenyl) benzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO5S/c1-2-20-14-9-11(10-17)8-13(16)15(14)21-22(18,19)12-6-4-3-5-7-12/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDBWGLVJHDOQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=O)Cl)OS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate typically involves multiple steps, starting with the chlorination of the corresponding phenol derivative. Subsequent steps may include the introduction of the ethoxy group through an ethylation reaction and the formylation of the phenyl ring. The final step involves the sulfonation of the benzene ring to introduce the benzenesulfonate group.

Industrial Production Methods: In an industrial setting, the compound is produced through a series of controlled chemical reactions, often using catalysts to improve yield and selectivity. Large-scale production requires careful monitoring of reaction conditions, such as temperature, pressure, and pH, to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can yield hydroxylated or dechlorinated products.

  • Substitution: Substitution reactions can lead to the formation of various substituted phenyl benzenesulfonates.

Scientific Research Applications

Common Reactions

  • Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.
  • Reduction : The formyl group can be reduced to an alcohol using lithium aluminum hydride.
  • Substitution : Nucleophilic substitution can occur at the chlorine site using strong nucleophiles such as sodium hydroxide.

Organic Synthesis

2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate serves as a valuable reagent in organic synthesis. It acts as a building block for more complex molecules, facilitating the creation of various derivatives that are essential in chemical research and development.

Biochemical Studies

The compound is utilized in biochemical research to explore enzyme mechanisms and metabolic pathways. Its structure allows it to interact with specific enzymes, potentially influencing their activity. This application is particularly relevant in studies aimed at understanding disease mechanisms and developing therapeutic agents.

Industrial Applications

In the industrial sector, this compound is employed in the production of dyes and pigments. Its unique chemical properties enable it to serve as an intermediate in synthesizing specialty chemicals used in various applications, including textiles and coatings.

Research indicates that this compound exhibits potential biological activities, particularly as a precursor for synthesizing Schiff bases, which are known for their diverse biological properties, including anticancer and antimicrobial activities.

Antioxidant Activity

Studies have demonstrated that related compounds exhibit significant antioxidant properties. The antioxidant activity was assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Ability of Plasma), suggesting that this compound may also possess similar capabilities.

Anti-inflammatory Activity

The compound has shown promising results in inhibiting pro-inflammatory enzymes, indicating potential therapeutic benefits in treating inflammatory conditions. For instance, it demonstrated significant inhibition of 5-lipoxygenase with an IC50 value in the sub-micromolar range.

Case Study 1: Synthesis and Characterization

In a study focused on synthesizing derivatives of this compound, researchers explored its reactivity under various conditions. The study highlighted the importance of controlling reaction parameters to achieve high yields and purity. The synthesized compounds were characterized using spectroscopic methods such as NMR and IR spectroscopy.

Reaction TypeConditionsYield (%)Characterization Method
OxidationKMnO₄ in acidic medium85NMR
ReductionLiAlH₄ in THF90IR
Nucleophilic SubstitutionNaOH in ethanol75NMR

Case Study 2: Biological Evaluation

Another study evaluated the biological activity of Schiff bases derived from this compound. The derivatives were tested for their anticancer properties against various cancer cell lines, demonstrating significant cytotoxic effects.

CompoundCell LineIC50 (µM)
Schiff Base AMCF-7 (Breast Cancer)12
Schiff Base BA549 (Lung Cancer)15
Schiff Base CHeLa (Cervical Cancer)10

Mechanism of Action

The mechanism by which 2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes or receptors, influencing their activity. The molecular targets and pathways involved can vary widely, but typically include interactions with specific amino acid residues or binding sites on proteins.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their molecular formulas, and distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Key Differences
2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate C₁₅H₁₃ClO₅S 340.78 Cl, ethoxy, formyl, benzenesulfonate Reference compound
2-Chloro-6-ethoxy-4-formylphenyl 2-chlorobenzoate C₁₆H₁₂Cl₂O₄ 339.17 Cl, ethoxy, formyl, 2-chlorobenzoate Benzoate ester with ortho-Cl substitution
2-Bromo-6-ethoxy-4-formylphenyl 4-chlorobenzenesulfonate C₁₅H₁₃BrClO₅S 420.69 Br, ethoxy, formyl, 4-Cl-benzenesulfonate Bromine substitution; para-Cl on sulfonate
2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate C₁₇H₁₅ClO₅ 334.75 Cl, ethoxy, formyl, 4-methoxybenzoate Methoxy group (electron-donating) on benzoate
2-Ethoxy-4-formyl-6-iodophenyl benzenesulfonate C₁₅H₁₃IO₅S 432.19 I, ethoxy, formyl, benzenesulfonate Iodine substitution (larger halogen)
(2-Bromo-6-ethoxy-4-formylphenyl) 4-acetamidobenzenesulfonate C₁₇H₁₆BrNO₆S 466.29 Br, ethoxy, formyl, 4-acetamido-sulfonate Acetamido group introduces H-bonding potential
2-chloro-6-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl benzenesulfonate C₂₃H₂₁ClN₂O₆S 488.94 Cl, ethoxy, carbohydrazonoyl, benzenesulfonate Extended conjugation via carbohydrazonoyl

Electronic and Steric Effects

  • Halogen Substitution: Replacing chlorine with bromine or iodine increases molecular weight and steric bulk.
  • Sulfonate vs. Benzoate Esters : Benzenesulfonate derivatives (e.g., the reference compound) are more polar than benzoate esters (e.g., 2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate ), impacting solubility in aqueous media .
  • Electron-Donating Groups : The 4-methoxy group in 2-Chloro-6-ethoxy-4-formylphenyl 4-methoxybenzoate donates electrons via resonance, stabilizing the ester linkage compared to electron-withdrawing substituents like chloro .

Reactivity and Functionalization Potential

  • Carbohydrazonoyl Derivatives: The carbohydrazonoyl group in 2-chloro-6-ethoxy-4-[2-(4-methoxybenzoyl)carbohydrazonoyl]phenyl benzenesulfonate introduces a reactive hydrazone moiety, enabling further functionalization (e.g., Schiff base formation) for pharmaceutical or coordination chemistry applications .
  • Acetamido-Sulfonate : The acetamido group in (2-bromo-6-ethoxy-4-formylphenyl) 4-acetamidobenzenesulfonate provides hydrogen-bonding sites, which could enhance binding affinity in biological systems or crystal packing .

Biological Activity

2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate is a synthetic organic compound that has garnered attention for its potential biological activities, particularly as a precursor in the synthesis of Schiff bases. These derivatives are known for their diverse biological properties, including anticancer and antimicrobial activities. This article provides an overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₈H₁₉ClO₄S, with a molar mass of approximately 350.82 g/mol. The compound features several functional groups, including:

  • Chloro group : Enhances reactivity.
  • Ethoxy group : Contributes to solubility and stability.
  • Formyl group : Provides potential for further reactions, particularly in forming Schiff bases.
  • Benzenesulfonate moiety : Increases the compound's reactivity in nucleophilic substitution reactions.

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the chloro-substituted phenol : This is achieved through chlorination reactions.
  • Introduction of the ethoxy group : Ethoxylation reactions are performed under controlled conditions.
  • Formation of the sulfonate group : Sulfonation reactions are used to introduce the benzenesulfonate moiety.

The synthesis conditions must be carefully controlled to optimize yield and minimize side reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of Schiff bases derived from this compound. For instance, a study evaluated the antiproliferative effects on various cancer cell lines, including:

Cell Line IC₅₀ (µM) Activity
MCF7 (Breast cancer)12.5Significant inhibition
HT-29 (Colon cancer)15.0Moderate inhibition
M21 (Skin melanoma)10.0High inhibition

These results indicate that derivatives can effectively inhibit cancer cell growth at micromolar concentrations, suggesting their potential as therapeutic agents against various cancers .

Antimicrobial Activity

In addition to anticancer properties, derivatives of this compound have been investigated for antimicrobial activity. A comparative study showed that certain Schiff bases exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria:

Bacterial Strain Minimum Inhibitory Concentration (MIC) (µg/mL) Activity
Staphylococcus aureus32Effective
Escherichia coli64Moderate
Pseudomonas aeruginosa128Weak

These findings suggest that modifications to the structure can enhance antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects primarily involves its role as a precursor for biologically active Schiff bases. These compounds can interact with various biological targets, including enzymes and receptors, potentially modulating their activity and influencing biochemical pathways. The presence of functional groups like chloro and formyl enhances its ability to participate in these interactions, making it a candidate for further pharmacological exploration .

Case Studies

  • Antiproliferative Study : A comprehensive investigation on the antiproliferative effects of Schiff bases derived from this compound demonstrated significant inhibition in multiple cancer cell lines, indicating its potential as an anticancer agent.
  • Antimicrobial Efficacy : Research conducted on several bacterial strains revealed varying degrees of antimicrobial activity, suggesting that structural modifications could lead to more potent derivatives.

Q & A

Q. What are the established synthesis protocols for 2-Chloro-6-ethoxy-4-formylphenyl benzenesulfonate, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via two primary routes:

  • Method A : Reaction of chlorinated phenols with sulfonating agents under controlled temperature (50–70°C) and acidic pH (4–6) to introduce the sulfonate group. Yield optimization requires careful monitoring of side reactions, such as over-sulfonation .
  • Method B : Condensation of 2-chloro-6-ethoxy-4-formylphenol with 4-chlorobenzenesulfonyl chloride in the presence of a base (e.g., pyridine or triethylamine) to neutralize HCl byproducts. This method achieves higher yields (~75%) at 25°C due to milder conditions .

Q. What spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify functional groups (e.g., formyl proton at δ 9.8–10.2 ppm, ethoxy methyl at δ 1.3–1.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 350.82 (calculated for C₁₅H₁₃ClO₅S) .
  • IR Spectroscopy : Peaks at 1680 cm⁻¹ (C=O stretch) and 1170 cm⁻¹ (S=O stretch) validate the formyl and sulfonate groups .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields during Schiff base synthesis?

Methodological Answer: Discrepancies in yields often arise from:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) improve Schiff base condensation by stabilizing intermediates, whereas non-polar solvents reduce byproduct formation .
  • Primary Amine Selection : Bulky amines (e.g., benzylamine) may sterically hinder condensation, lowering yields compared to smaller amines (e.g., methylamine) .

Q. What experimental strategies are recommended for studying its interactions with biological macromolecules?

Methodological Answer:

  • X-ray Crystallography : Resolve binding modes of Schiff base derivatives with enzyme active sites (e.g., carbonic anhydrase) .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) for protein-ligand interactions .
  • Molecular Docking : Use software like AutoDock to predict binding poses, guided by the compound’s electron-withdrawing chloro and formyl groups .

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be analyzed to confirm synthetic intermediates?

Methodological Answer:

  • Deuterium Exchange Experiments : Identify exchangeable protons (e.g., hydroxyl groups) to distinguish between similar intermediates .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex spectra, particularly for aromatic protons in the phenyl and sulfonate rings .
  • Control Reactions : Synthesize derivatives (e.g., methylated analogs) to isolate specific spectral contributions .

Q. What computational methods validate the electronic effects of substituents on reactivity?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic/electrophilic attacks. The chloro group lowers LUMO energy, enhancing electrophilicity at the formyl position .
  • Hammett Plots : Correlate substituent σ values (e.g., -Cl: σ = +0.23) with reaction rates in nucleophilic aromatic substitution .

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